molecular formula C6H7FO7 B1200249 Fluorocitric acid CAS No. 357-89-1

Fluorocitric acid

Cat. No.: B1200249
CAS No.: 357-89-1
M. Wt: 210.11 g/mol
InChI Key: DGXLYHAWEBCTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorocitric acid is an organic compound with the chemical formula HOC(CO2H)(CH2CO2H)(CHFCO2H). It is a fluorinated carboxylic acid derived from citric acid by substituting one methylene hydrogen with a fluorine atom. The appropriate anion is called fluorocitrate. Fluorocitrate is formed in two steps from fluoroacetate. Fluoroacetate is first converted to fluoroacetyl-CoA by acetyl-CoA synthetase in the mitochondria. Then, fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, a step catalyzed by citrate synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorocitric acid can be synthesized by reacting citric acid with fluoride. One method involves the condensation of ethyl fluoroacetate with ethyl oxalate in the presence of sodium ethoxide to form ethyl fluoroxalacetate. This intermediate is then hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Fluorocitric acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form fluorocitrate.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Fluorocitrate is the primary product.

    Substitution: Depending on the substituent, various fluorinated derivatives of citric acid can be formed.

Scientific Research Applications

Fluorocitric acid has several applications in scientific research:

Mechanism of Action

Fluorocitric acid exerts its effects by inhibiting the enzyme aconitase in the citric acid cycle. This inhibition occurs because fluorocitrate, the metabolite of this compound, acts as a “suicide” substrate for aconitase. The enzyme binds to fluorocitrate, but instead of catalyzing a reaction, it becomes irreversibly inhibited, leading to a halt in the citric acid cycle .

Comparison with Similar Compounds

    Citric Acid: The parent compound from which fluorocitric acid is derived.

    Fluoroacetic Acid: A precursor in the synthesis of this compound.

    Fluoropyruvic Acid: Another fluorinated carboxylic acid with similar properties.

Uniqueness: this compound is unique due to its specific inhibitory effect on aconitase, which is not observed with other similar compounds. This property makes it a valuable tool in biochemical research for studying the citric acid cycle and related metabolic pathways .

Properties

IUPAC Name

1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXLYHAWEBCTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14466-42-3 (unspecified hydrochloride salt)
Record name Fluorocitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80957104
Record name Fluorocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-89-1
Record name Fluorocitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorocitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorocitric acid
Reactant of Route 2
Fluorocitric acid
Reactant of Route 3
Fluorocitric acid
Reactant of Route 4
Fluorocitric acid
Reactant of Route 5
Fluorocitric acid
Reactant of Route 6
Fluorocitric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.